molecular formula C10H16O B1585486 2-Pentyl-2-cyclopenten-1-one CAS No. 25564-22-1

2-Pentyl-2-cyclopenten-1-one

Cat. No.: B1585486
CAS No.: 25564-22-1
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

2-Pentyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Reagents like or are often employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentenones.

Scientific Research Applications

2-Pentyl-2-cyclopenten-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with receptors and enzymes in biological systems. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

  • 2-Cyclopenten-1-one
  • 2,3-Dimethyl-2-cyclopenten-1-one
  • 2-Cyclohepten-1-one
  • 2-Methyl-2-cyclopenten-1-one

Comparison:

2-Pentyl-2-cyclopenten-1-one is unique due to its pentyl side chain , which imparts distinct physical and chemical properties compared to other cyclopentenones. This side chain contributes to its characteristic woody, jasmine-like odor, making it particularly valuable in the fragrance industry . Additionally, the presence of the pentyl group influences its reactivity and interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

2-pentylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZVKAXFCDFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029331
Record name 2-Pentyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25564-22-1
Record name 2-Pentyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25564-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYCLOPENTEN-1-ONE, 2-PENTYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 184 mg (0.95 mM) of 1-ethynyl-1-pentyl-2-propenyl acetate and 13 mg (0.05 mM) of PdCl2 (CH3CN)2 in 1.2 ml of acetonitrile and 60 μl of glacial acetic acid was heated at 80° during 2 h. 1 Ml of methanol and some crystals of 4-dimethylaminopyridine were added to the reaction mixture and the whole was stirred for 45 minutes at room temperature, whereupon 10 ml of a 1:1 mixture of pentane/ether were added followed by a small quantity of potassium carbonate. The reaction mixture was then stirred for 30 minutes, it was then filtered and evaporated. The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate constituted by the desired product having a purity of 92% (yield 66%). By carrying out the reaction in toluene instead of acetonitrile at a temperature of about 80°, the desired product was obtained, though in lower yields.
Name
1-ethynyl-1-pentyl-2-propenyl acetate
Quantity
184 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (CH3CN)2
Quantity
13 mg
Type
reactant
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Quantity
1.2 mL
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solvent
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Quantity
60 μL
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Name
pentane ether
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0 (± 1) mol
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reactant
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reactant
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Yield
66%

Synthesis routes and methods II

Procedure details

The above prepared mixture (18 parts) was admixed with p-toluenesulfonic acid (0.9 part) and xylene (54 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-pentyl-2-cyclopentenone in a yield of 96 %.
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Synthesis routes and methods III

Procedure details

In accordance with Example 6, the reaction with dropping addition was carried out by using 7.42 g (0.080 mol) of 3-picoline and 5.54 g (0.053 mol) of a 35% hydrochloric acid. After the dropping addition was finished, the resultant mixture was stirred for 5 hours under heating at the same temperature. After the reaction was finished, the mixture was cooled to the room temperature and neutralized with an aqueous solution of sodium hydroxide. Then, the resultant organic layer was analyzed in the same manner as in Example 1. As the result, 65.2 g of 2-pentyl-2-cyclopentenone were obtained (yield: 80.8%).
Quantity
7.42 g
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reactant
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Synthesis routes and methods IV

Procedure details

5.44 g (0.058 mol) of 3-picoline and 5.54 g (0.053 mol) of a 35% hydrochloric acid were mixed with 100.0 g of 2-ethylhexanol and heated to 140° C. Then, 100.0 g (0.53 mol) of 2-pentylidene cyclopentanone were added dropwise thereto for 2 hours at the same temperature. After this dropping addition was finished, the resultant mixture was stirred for 2 hours under heating at the same temperature. After the reaction was finished, the mixture was cooled to the room temperature and neutralized with an aqueous solution of sodium hydroxide. Then, the resultant organic layer was analyzed in the same manner as in Example 1. As the result, 69.2 g of 2-pentyl-2-cyclopentenone were obtained (yield: 86.0%).
Quantity
5.44 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 g
Type
reactant
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100 g
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resultant mixture
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Synthesis routes and methods V

Procedure details

42.6 g of 2-(1-hydroxypentyl)-cyclopentanone were dissolved in 161.9 g of n-butanol and heated to 130° C. Then, 24.5 g (0.24 mol) of a 35% hydrochloric acid were added dropwise thereto for 30 minutes at the same temperature. After the dropping addition was finished, the resultant mixture was stirred for 2 hours under heating at the same temperature. After the reaction was finished, the mixture was cooled to the room temperature and neutralized with an aqueous solution of sodium hydroxide. Then, the resultant organic layer was analyzed in the same manner as in Example 8. As the result, 22.9 g of 2-pentyl-2-cyclopentenone were obtained (yield: 60.0%).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
161.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 2
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 3
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 4
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 5
2-Pentyl-2-cyclopenten-1-one
Reactant of Route 6
Reactant of Route 6
2-Pentyl-2-cyclopenten-1-one
Customer
Q & A

Q1: What are the typical synthetic routes to obtain Dihydrojasmone?

A1: One of the classic methods for Dihydrojasmone synthesis is the Stetter reaction. This reaction involves the addition of an aldehyde to an α,β-unsaturated ketone, typically catalyzed by a thiazolium salt or cyanide ion. A specific example highlighted in the research [] utilizes 2,5-Undecanedione as a starting material, ultimately yielding Dihydrojasmone. Another approach focuses on the use of asymmetric allylic substitution reactions. Research [] highlights a synthetic pathway utilizing this reaction with a palladium catalyst and Trost's ligand or (S)-BINAP, achieving Dihydrojasmone synthesis with notable enantiomeric excess.

Q2: The research mentions achieving enantioselective synthesis of (+)-cis-methyl dihydrojasmonate. What is the significance of this chirality?

A2: The fragrance industry places significant importance on chirality. Enantiomers, while sharing the same molecular formula and connectivity, can exhibit different odor profiles due to their distinct interactions with olfactory receptors. The successful synthesis of (+)-cis-methyl dihydrojasmonate [] is significant because it allows access to a specific fragrance note potentially desirable for various applications. This control over chirality is crucial for fine-tuning fragrance compositions.

Q3: Are there any studies on alternative reaction media for Dihydrojasmone synthesis to improve its environmental impact?

A3: Yes, the research explores greener alternatives for Dihydrojasmone synthesis. One study [] investigated the use of water as a reaction medium with cetyltrimethylammonium hydrogen sulfate as a surfactant during the asymmetric allylic substitution step. Additionally, the use of ionic liquids, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), was investigated as an environmentally benign reaction medium for the same reaction step. These efforts highlight the ongoing search for sustainable practices in chemical synthesis.

Q4: The research mentions "chromic acid on silica gel" - what is its role in Dihydrojasmone synthesis?

A4: While not explicitly detailed in the provided excerpts, the mention of "chromic acid on silica gel" [] likely refers to its use as an oxidizing agent in some step of the Dihydrojasmone synthesis. Chromic acid is a strong oxidant and, when supported on silica gel, provides a convenient and often milder reagent for various oxidation reactions in organic chemistry.

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